Home > Products > Screening Compounds P115288 > (11E,13Z)-15-oxoicosa-11,13-dienoic acid
(11E,13Z)-15-oxoicosa-11,13-dienoic acid -

(11E,13Z)-15-oxoicosa-11,13-dienoic acid

Catalog Number: EVT-10899990
CAS Number:
Molecular Formula: C20H34O3
Molecular Weight: 322.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of (11E,13Z)-15-oxoicosa-11,13-dienoic acid typically involves the oxidation of its precursor, 15-hydroxy-11Z,13E-eicosadienoic acid. Various oxidizing agents can be employed for this purpose:

  • Potassium Permanganate: A strong oxidizing agent that facilitates the selective formation of the oxo group at the 15th carbon position.
  • Chromium Trioxide: Another potent oxidizing agent used under controlled conditions to prevent overoxidation.

The reaction conditions are critical to ensure high yield and purity. Often, purification steps such as chromatography are implemented to isolate the desired compound effectively .

Molecular Structure Analysis

The molecular structure of (11E,13Z)-15-oxoicosa-11,13-dienoic acid features a long carbon chain with two double bonds located at the 11th and 13th positions. The oxo group is located at the 15th carbon.

Structural Data

  • Molecular Formula: C20H34O3
  • Molecular Weight: 322.48 g/mol
  • Density: Approximately 0.955 g/cm³
  • Boiling Point: Predicted to be around 477.8 °C
  • pKa: Approximately 4.78 .

The structural representation can be summarized by its InChI key: QZCMHXPXGACWLJ-QWAPPMFBSA-N, which provides a unique identifier for chemical substances.

Chemical Reactions Analysis

Types of Reactions

(11E,13Z)-15-oxoicosa-11,13-dienoic acid is involved in several chemical reactions:

  1. Oxidation: This compound can undergo further oxidation to yield more oxidized fatty acids.
  2. Reduction: Reduction reactions can convert the oxo group back into a hydroxyl group.
  3. Substitution: The oxo group can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

  • For oxidation reactions, potassium permanganate and chromium trioxide are commonly used.
  • Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
  • Substitution reactions may involve various nucleophiles under acidic or basic conditions .
Mechanism of Action

The mechanism of action for (11E,13Z)-15-oxoicosa-11,13-dienoic acid primarily involves its role in cellular signaling pathways related to inflammation and pain response. The compound acts as a lipid mediator that can influence the activity of various enzymes and receptors involved in inflammatory processes.

Research has indicated that it may modulate the production of pro-inflammatory cytokines and other mediators, thereby affecting immune responses and potentially alleviating conditions associated with chronic inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 0.955 g/cm³
  • Boiling Point: Around 477.8 °C
  • Flash Point: Approximately 256.9 °C

Chemical Properties

  • Molecular Formula: C20H34O3
  • Molecular Weight: 322.48 g/mol
  • pKa Value: Approximately 4.78
  • The compound exhibits hydrophobic characteristics due to its long carbon chain structure, which influences its solubility and interaction with biological membranes .
Applications

(11E,13Z)-15-oxoicosa-11,13-dienoic acid has several scientific applications:

  1. Biochemical Research: It serves as a model compound for studying lipid metabolism and oxidative stress.
  2. Pharmacology: Investigated for its potential anti-inflammatory properties which could lead to therapeutic applications in treating inflammatory diseases.
  3. Nutrition Science: Studied for its role in dietary fats and their impact on health outcomes related to inflammation and chronic diseases .
Introduction to (11E,13Z)-15-Oxoicosa-11,13-dienoic Acid in Lipid Mediator Research

Nomenclature and Structural Classification Within Oxo-Fatty Acid Derivatives

The systematic name (11E,13Z)-15-oxoicosa-11,13-dienoic acid provides precise structural information according to International Union of Pure and Applied Chemistry (IUPAC) conventions. Breaking down this nomenclature:

  • Root Name: "Icos" indicates a 20-carbon chain ("eicosa" being derived from the Greek for twenty) [3].
  • Functional Groups:
  • "-dienoic" specifies two double bonds
  • "15-oxo" denotes a ketone group at carbon 15
  • "-oic acid" signifies a carboxylic acid terminus at carbon 1 [1] [3].
  • Stereochemistry: The stereodescriptors (11E,13Z) define the geometric configuration around each double bond:
  • Trans configuration (E, entgegen) at C11-C12
  • Cis configuration (Z, zusammen) at C13-C14 [1].

This compound falls under the broader category of oxylipins (oxidized fatty acids) and more specifically eicosanoids, which are signaling molecules derived from 20-carbon (C20) polyunsaturated fatty acids (PUFAs) [3]. It is classified as an oxo-fatty acid derivative due to the ketone functional group at position 15. Within eicosanoid subfamilies, it represents an enzymatic isomerization product of prostaglandin A₁ rather than a cyclooxygenase or lipoxygenase metabolite [1].

Table 1: Structural Features and Classification of (11E,13Z)-15-Oxoicosa-11,13-dienoic Acid

CharacteristicDescription
Systematic Name(11E,13Z)-15-Oxoicosa-11,13-dienoic acid
Carbon Chain Length20 carbons
Functional GroupsCarboxylic acid (C1), ketone (C15), conjugated diene system (Δ¹¹,¹³)
Double Bond Geometry11E (trans), 13Z (cis)
Parent Fatty AcidDerived from prostaglandin A₁ (C20:4, ω-6)
Eicosanoid SubclassOxo-dienoic acid / Enzymatic isomerization product
Structural AnalogsProstaglandin B₁ (PGB₁; non-enzymatic isomerization product)

Key structural characteristics confirmed through advanced analytical techniques include:

  • A conjugated diene system (C11=C12-C13=C14) with distinctive UV absorption maxima, indicative of the specific trans (E) and cis (Z) configurations at the 11 and 13 positions, respectively [1].
  • The ketone at C15 rather than the hydroxyl group found in most prostaglandins, significantly altering its reactivity and stability compared to hydroxylated precursors [1].
  • Mass spectrometric analysis revealing a molecular ion consistent with C₂₀H₃₂O₃ and fragmentation patterns diagnostic of the conjugated dienone structure and carboxylic acid terminus [1].

This specific arrangement of functional groups and double bond geometries distinguishes it from other oxo-eicosanoids such as prostaglandins of the B series (e.g., PGB₁), which possess a different double bond arrangement resulting from non-enzymatic isomerization under alkaline conditions [1].

Historical Context and Discovery in Eicosanoid Biochemistry

The discovery of (11E,13Z)-15-oxoicosa-11,13-dienoic acid occurred during a pivotal era in lipid mediator research. The 1960s and 1970s witnessed rapid advancement in prostaglandin biochemistry, culminating in the 1982 Nobel Prize in Physiology or Medicine awarded to Bergström, Samuelsson, and Vane for their work on these compounds [2]. The enzymatic conversion of prostaglandins to novel metabolites became a major research focus, leading to the identification of new enzymatic pathways beyond the classical cyclooxygenase and lipoxygenase routes.

In this context, the specific discovery of (11E,13Z)-15-oxoicosa-11,13-dienoic acid was reported in 1972 in the Journal of Lipid Research [1]. Key aspects of its discovery and historical significance include:

  • Enzymatic Origin: Researchers isolated and characterized the compound as "the initial product of the interaction between prostaglandin A₁ and the prostaglandin isomerase of cat blood plasma" [1]. This represented the first identification of a specific enzymatic isomerization pathway converting prostaglandin A (PGA) to a novel dienone structure.
  • Structural Elucidation: Through combined analytical approaches including ultraviolet (UV) spectroscopy, mass spectrometry, stability studies, and chromatographic behavior, the structure was definitively established as 15-hydroxy-9-oxoprosta-11,13-dienoic acid – synonymous with (11E,13Z)-15-oxoicosa-11,13-dienoic acid in modern nomenclature [1].
  • Distinction from Alkaline Isomerization: Critically, researchers demonstrated that this enzymatic product was distinct from prostaglandin B₁ (PGB₁), which forms spontaneously from PGA₁ under alkaline conditions. The enzymatic isomerization produced a conjugated diene system with specific geometry (11E,13Z) rather than the trans,trans configuration found in PGB₁ compounds formed non-enzymatically [1].

Table 2: Key Milestones in the Discovery and Characterization of (11E,13Z)-15-Oxoicosa-11,13-dienoic Acid

TimelineMilestone AchievementSignificance
Early 1960sStructural elucidation of primary prostaglandins (PGE, PGF, PGA)Foundation for understanding prostaglandin metabolism
1971-1972Discovery of thromboxane and prostacyclin pathwaysExpanded view of eicosanoid diversity beyond primary prostaglandins
1972Identification and structural characterization of the isomerase product from PGA₁ in cat plasma [1]First evidence of specific enzymatic isomerization of PGA to dienone structure
Late 1970sPurification and characterization of prostaglandin isomerasesConfirmation of enzymatic pathway distinct from spontaneous isomerization

The discovery of this compound had several important implications for eicosanoid biochemistry:

  • It revealed a novel enzymatic isomerization pathway for prostaglandin metabolism that was distinct from the well-characterized dehydrogenase pathways that produce 15-keto prostaglandins or the non-enzymatic formation of PGB series compounds [1].
  • The compound's instability under mild alkaline conditions, where it isomerizes to prostaglandin B₁, highlighted the metabolic interrelationships between different prostaglandin derivatives and explained why this specific isomer had been challenging to isolate previously [1].
  • Its identification as an "allylic isomer of prostaglandin A₁" expanded the known structural diversity of enzymatically-derived eicosanoids, demonstrating that enzymatic isomerization could create geometrically distinct diene systems not observed in spontaneous chemical transformations [1].
  • The research provided early evidence for species-specific differences in eicosanoid metabolism, as the prostaglandin isomerase activity was initially characterized in cat blood plasma and shown to differ from metabolic pathways in other mammalian species [1].

This compound's discovery occurred during the broader "golden age" of eicosanoid research that also saw the identification of thromboxanes (1975), prostacyclin (1976), and leukotrienes (1979) [2] [3]. While not as extensively studied as these major eicosanoid classes, (11E,13Z)-15-oxoicosa-11,13-dienoic acid remains an important example of the structural and functional diversity generated through enzymatic transformations of fatty acid precursors. Its characterization contributed to the foundational understanding that eicosanoids comprise "a diverse group of biologically active compounds" arising from polyunsaturated fatty acids through multiple enzymatic pathways [2] [3].

Properties

Product Name

(11E,13Z)-15-oxoicosa-11,13-dienoic acid

IUPAC Name

(11E,13Z)-15-oxoicosa-11,13-dienoic acid

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9+,17-14-

InChI Key

QZCMHXPXGACWLJ-YSNXYNCHSA-N

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC(=O)/C=C\C=C\CCCCCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.